molecular formula C6H2BrCl2FO2S B12054089 4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride

4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride

Cat. No.: B12054089
M. Wt: 307.95 g/mol
InChI Key: ZXWQNOCWCVLOTD-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrCl2SO2F. It is a derivative of benzene, substituted with bromine, chlorine, and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride can be synthesized through the sulfonylation of 4-bromo-2,6-dichlorobenzene. The reaction typically involves the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dichlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its sulfonyl chloride and sulfonamide counterparts. This uniqueness makes it valuable in specific chemical and biological applications .

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

4-bromo-2,6-dichlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H

InChI Key

ZXWQNOCWCVLOTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Br

Origin of Product

United States

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